1,4-Bis(diphenylphosphino)butane-palladium(II) chloride
Overview
Description
1,4-Bis(diphenylphosphino)butane (dppb) is a ligand that forms complexes with palladium, resulting in catalysts that are used in various chemical reactions. The palladium complexes containing dppb have been shown to be effective in processes such as copolymerization of ethylene and carbon monoxide, cross-coupling reactions, and cyclocarbonylation reactions. These complexes are characterized by their ability to form stable chelates with palladium, which enhances their catalytic activity .
Synthesis Analysis
The synthesis of palladium complexes with dppb involves the coordination of the ligand to the palladium center, often resulting in a square planar geometry around the metal. The synthesis process can yield various palladium(II) complexes, which are then characterized by techniques such as X-ray crystallography. For instance, the complex [{bis(2,3,4,5-tetramethylphospholyl)-o-xylene}PdCl2] is a seven-membered chelate with the phosphole rings oriented perpendicular to the PdP2Cl2 plane .
Molecular Structure Analysis
The molecular structure of palladium complexes with dppb ligands is crucial for their catalytic properties. X-ray crystallography has revealed that these complexes often adopt a square planar geometry, which is typical for palladium(II) species. The orientation of the ligands and the overall geometry of the complex can influence the reactivity and selectivity of the catalyst in various reactions .
Chemical Reactions Analysis
Palladium complexes with dppb ligands are versatile catalysts in organic synthesis. They have been used in the copolymerization of ethylene and carbon monoxide to produce high-molecular-weight polymers . Additionally, they catalyze cross-coupling reactions, such as the coupling of secondary alkyl Grignard reagents with organic halides, yielding products in high yields . Cyclocarbonylation reactions of allylphenols and allylnaphthols are also facilitated by these catalysts, leading to the formation of lactones and bis-lactones under syngas conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of palladium complexes with dppb ligands are influenced by the nature of the ligand and the metal center. These complexes are generally stable and can be handled under normal laboratory conditions. Their solubility in common organic solvents and their stability towards air and moisture make them suitable for use in various catalytic reactions. The electronic properties of the ligands, such as the electron-donating ability of the phosphino groups, are critical for the catalytic activity of the complexes .
Scientific Research Applications
Catalytic Applications
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride has been extensively used in various catalytic applications, particularly in cross-coupling reactions. For example, it's been found effective in palladium-catalyzed cross-coupling reactions of arylboronic acids with π-deficient heteroaryl chlorides, yielding high efficiency for monocyclic heteroaryl chlorides (Ali, McKillop, Mitchell, Rebelo, & Wallbank, 1992). Additionally, it has shown promise in the palladium-catalyzed cyanation of various aryl and heteroaryl chlorides (Sundermeier, Zapf, Mutyala, Baumann, Sans, Weiss, & Beller, 2003).
Synthesis of Lactones and Bis-Lactones
The compound is also used in the synthesis of lactones and bis-lactones. It catalyzes cyclocarbonylation reactions of 2-allyl phenols and other bis-2-allyl phenol systems, including steroids and other important compounds, to produce new significant five-, six-, and seven-membered ring lactones and bis-lactones (Vasapollo, Mele, & Ali, 2003).
Catalytic Oxidation in Organic Synthesis
This compound has also been used in the synthesis of diphenyl carbonate by catalytic oxidation of phenol, showcasing its versatility in organic synthesis processes (Yuan-xin, 2013).
Cyclocarbonylation Reactions
Moreover, 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is efficient in cyclocarbonylation reactions, affording various five-, six-, and seven-membered ring lactones (Maffei, Mele, Ciccarella, Vasapollo, Crisafulli, Sciré, & Mantia, 2002).
Safety And Hazards
properties
IUPAC Name |
dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJBXVWVPVTOO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450296 | |
Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride | |
CAS RN |
29964-62-3 | |
Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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